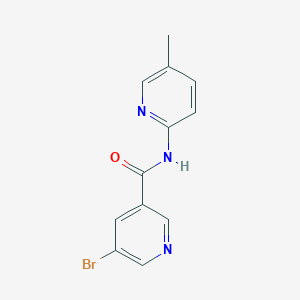
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide, also known as BPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN is a member of the nicotinamide family of compounds, which are known to play important roles in various biological processes, including metabolism, DNA repair, and gene expression. In
作用機序
The mechanism of action of 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide involves the inhibition of NAMPT, which is a key enzyme in the biosynthesis of NAD+. NAD+ is an important coenzyme that plays a critical role in various biological processes, including energy metabolism and DNA repair. By inhibiting NAMPT, 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide can reduce the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit NAMPT, 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide has also been shown to induce autophagy, which is a process by which cells break down and recycle damaged or unwanted cellular components. This process can help to promote cell death in cancer cells. 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory conditions.
実験室実験の利点と制限
One of the major advantages of using 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide in lab experiments is its specificity for NAMPT. This specificity allows researchers to selectively target cancer cells while minimizing damage to healthy cells. However, one of the limitations of using 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide. One area of research is in the development of more efficient synthesis methods for 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide. Another area of research is in the identification of new targets for 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide, which could expand its potential applications beyond cancer biology. Additionally, there is a need for more research on the potential side effects of 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide, as well as its long-term safety and efficacy. Overall, 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide represents a promising area of research with potential applications in a variety of fields.
合成法
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method for synthesizing 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide is through the reaction of 5-bromo-2-chloronicotinic acid with 5-methyl-2-pyridylboronic acid in the presence of a palladium catalyst. This method has been shown to yield high purity 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide with good yields.
科学的研究の応用
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide has been widely used in scientific research due to its potential applications in various areas. One of the major areas of research is in the field of cancer biology. 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide has been shown to inhibit the growth of cancer cells by targeting the nicotinamide phosphoribosyltransferase (NAMPT) enzyme, which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an important coenzyme that plays a critical role in various biological processes, including energy metabolism and DNA repair. By inhibiting NAMPT, 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide can reduce the levels of NAD+ in cancer cells, leading to cell death.
特性
分子式 |
C12H10BrN3O |
|---|---|
分子量 |
292.13 g/mol |
IUPAC名 |
5-bromo-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10BrN3O/c1-8-2-3-11(15-5-8)16-12(17)9-4-10(13)7-14-6-9/h2-7H,1H3,(H,15,16,17) |
InChIキー |
HDKLUNNBNMCHAG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
溶解性 |
28.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)







![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)

![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)

![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)